(2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate
Overview
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline core . The reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve yield, reduce environmental impact, and enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties and use in coordination chemistry.
4-Hydroxyquinoline: Used in the synthesis of various heterocyclic compounds and has biological activities.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including anticancer and antifungal effects.
Uniqueness
What sets (2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate apart is its unique structure, which combines the quinoline core with an oxolane ring. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) oxolane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h6-7,9-10,15,18H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBRJKPNNKVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3CCCO3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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